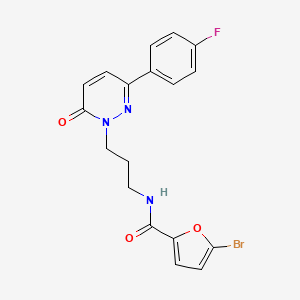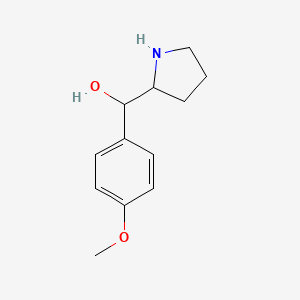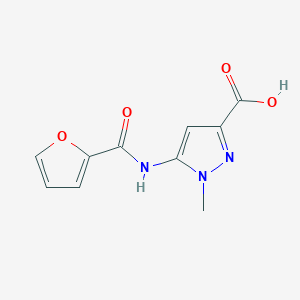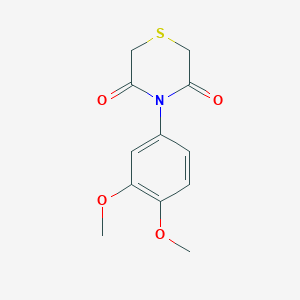![molecular formula C11H12N2O2S B2424469 2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one CAS No. 155621-63-9](/img/no-structure.png)
2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one, also known as PPARγ agonist, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the thiazolidinedione class of drugs, which are used in the treatment of type 2 diabetes.
作用机制
The mechanism of action of 2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one involves its binding to the this compoundγ receptor, which is a transcription factor involved in the regulation of glucose and lipid metabolism. When the compound binds to the receptor, it induces a conformational change that allows for the recruitment of co-activators and the subsequent transcription of genes involved in glucose and lipid metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its role as a this compoundγ agonist. Studies have shown that this compound can improve insulin sensitivity, increase glucose uptake in peripheral tissues, and reduce hepatic glucose production. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may further contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using 2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one in lab experiments is its specificity for the this compoundγ receptor, which allows for targeted effects on glucose and lipid metabolism. Additionally, this compound has been shown to have low toxicity and good stability, which makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively low solubility, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for research on 2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one. One area of interest is its potential use in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, there is ongoing research on the development of more potent and selective this compoundγ agonists, which may have improved therapeutic effects and fewer side effects. Finally, there is a need for further studies on the long-term safety and efficacy of this compound, particularly in the context of chronic use.
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Its mechanism of action as a this compoundγ agonist, along with its biochemical and physiological effects, make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, ongoing research on its future directions may lead to the development of more effective and safer treatments for metabolic disorders.
合成方法
The synthesis of 2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ethyl chloroacetate to form the intermediate compound, which is further reacted with hydrazine hydrate to form the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
科学研究应用
2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one has been extensively studied in various scientific research fields due to its potential therapeutic applications. One of the main areas of research is its use as a this compoundγ agonist in the treatment of type 2 diabetes. This compoundγ agonists are known to improve insulin sensitivity and glucose uptake in peripheral tissues, which can lead to better glycemic control in diabetic patients.
属性
| 155621-63-9 | |
分子式 |
C11H12N2O2S |
分子量 |
236.29 |
IUPAC 名称 |
2-amino-5-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C11H12N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(12)16-9/h2-5,9H,6H2,1H3,(H2,12,13,14) |
InChI 键 |
DYULVWDIPYTGTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2C(=O)N=C(S2)N |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2424388.png)
![1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2424392.png)




![2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B2424404.png)
![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2424405.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2424406.png)
methanone](/img/structure/B2424407.png)

![Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B2424409.png)
